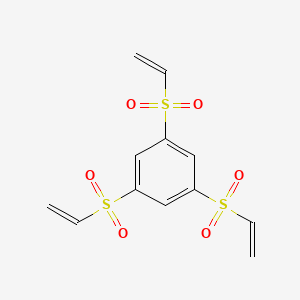![molecular formula C13H12F6O4S2 B14507888 2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene CAS No. 63551-10-0](/img/structure/B14507888.png)
2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene is a chemical compound known for its unique structure and properties It contains a benzene ring substituted with three methyl groups and a vinyl group bearing two trifluoromethanesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3,5-trimethylbenzene and trifluoromethanesulfonyl chloride.
Formation of Intermediate: The trifluoromethanesulfonyl chloride reacts with an appropriate vinyl precursor to form the intermediate compound.
Final Product Formation: The intermediate compound undergoes further reactions, such as dehydrohalogenation, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Reaction Conditions: Controlled temperature and pressure conditions to ensure efficient conversion.
Purification: Techniques such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Addition Reactions: The vinyl group can undergo addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the trifluoromethanesulfonyl groups.
Scientific Research Applications
2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene has several scientific research applications:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Materials Science: Incorporated into polymers and other materials to impart unique properties such as increased thermal stability and chemical resistance.
Catalysis: Acts as a ligand or catalyst in various chemical reactions.
Electronics: Utilized in the development of advanced electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene involves its interaction with molecular targets through its functional groups. The trifluoromethanesulfonyl groups can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can influence the reactivity and properties of the compound in different applications.
Comparison with Similar Compounds
Similar Compounds
- Bis(trifluoromethanesulfonyl)methane
- Bis(trifluoromethanesulfonyl)imide
- Trifluoromethanesulfonic acid derivatives
Uniqueness
2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene is unique due to its specific substitution pattern on the benzene ring and the presence of both trifluoromethanesulfonyl and vinyl groups. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specialized applications in organic synthesis and materials science.
Properties
CAS No. |
63551-10-0 |
|---|---|
Molecular Formula |
C13H12F6O4S2 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-[2,2-bis(trifluoromethylsulfonyl)ethenyl]-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C13H12F6O4S2/c1-7-4-8(2)10(9(3)5-7)6-11(24(20,21)12(14,15)16)25(22,23)13(17,18)19/h4-6H,1-3H3 |
InChI Key |
NWSHEPOPZBLJMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


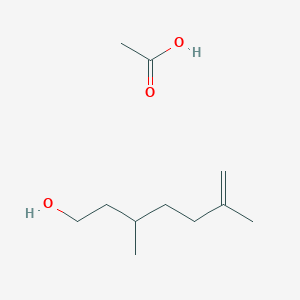
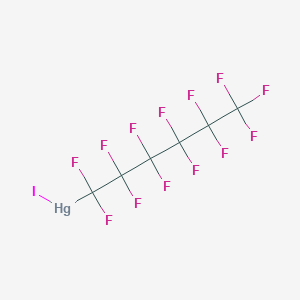
![5-{[Cyano(phenyl)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B14507828.png)
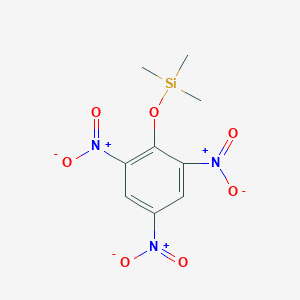

![1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate](/img/structure/B14507850.png)
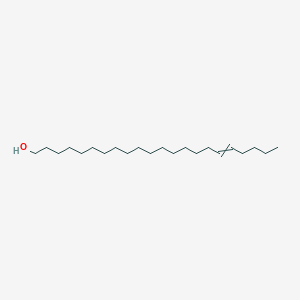
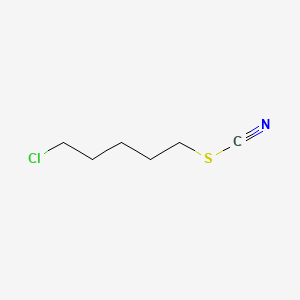
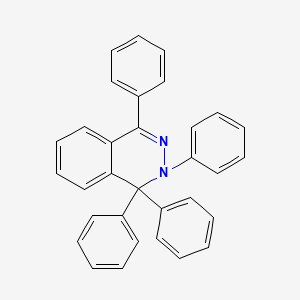
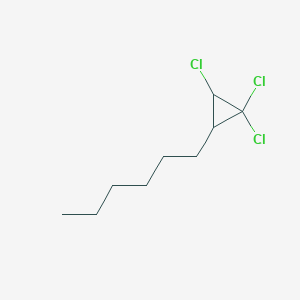
![3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione](/img/structure/B14507878.png)

